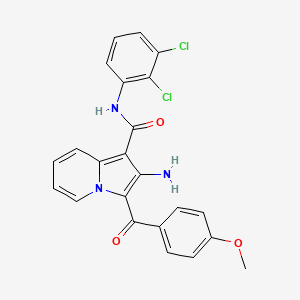
2-amino-N-(2,3-dichlorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-N-(2,3-dichlorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide is a useful research compound. Its molecular formula is C23H17Cl2N3O3 and its molecular weight is 454.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-amino-N-(2,3-dichlorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide is part of a class of indolizine derivatives that have garnered interest in medicinal chemistry due to their potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- Molecular Formula: C19H17Cl2N2O3
- Molecular Weight: 377.26 g/mol
- Functional Groups: Amino group, dichlorophenyl moiety, methoxybenzoyl group
The presence of these functional groups suggests potential interactions with various biological targets.
Antimicrobial Activity
Research indicates that indolizine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of cell membrane integrity and inhibition of essential metabolic pathways.
Anticancer Activity
Indolizine derivatives have been investigated for their anticancer potential. The compound has been shown to induce apoptosis in cancer cell lines through:
- Inhibition of cell proliferation: Studies demonstrate that the compound reduces viability in MCF-7 and MDA-MB-231 breast cancer cells.
- Induction of apoptosis: Mechanistic studies reveal that the compound activates caspase pathways leading to programmed cell death.
Neuropharmacological Effects
Some indolizine derivatives exhibit neuropharmacological activity, including:
- Anti-histamine effects: Preliminary evaluations indicate that these compounds can modulate neurotransmitter activity, potentially offering therapeutic benefits in conditions like anxiety and depression.
- CNS activity: Certain derivatives have demonstrated weak central nervous system (CNS) effects, suggesting a role in neuroprotection or modulation of CNS disorders.
Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial efficacy of various indolizine derivatives found that compounds with halogen substitutions exhibited enhanced activity against Gram-positive and Gram-negative bacteria. The compound this compound was noted for its significant inhibitory effect on Staphylococcus aureus and Escherichia coli.
Study 2: Anticancer Mechanisms
In vitro studies conducted on breast cancer cell lines revealed that the compound induced apoptosis through mitochondrial pathway activation. Flow cytometry analysis indicated increased levels of reactive oxygen species (ROS) and changes in mitochondrial membrane potential, confirming its potential as an anticancer agent.
Study 3: Neuropharmacological Assessment
Research assessing the neuropharmacological properties indicated that the compound could act as a selective serotonin reuptake inhibitor (SSRI), providing insights into its potential use in treating mood disorders. Behavioral assays showed promise in reducing anxiety-like behaviors in animal models.
属性
IUPAC Name |
2-amino-N-(2,3-dichlorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17Cl2N3O3/c1-31-14-10-8-13(9-11-14)22(29)21-20(26)18(17-7-2-3-12-28(17)21)23(30)27-16-6-4-5-15(24)19(16)25/h2-12H,26H2,1H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOIZWLKZJGPGEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=C(C(=CC=C4)Cl)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













